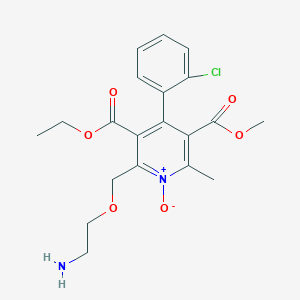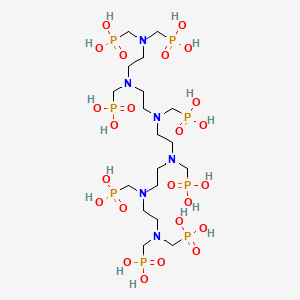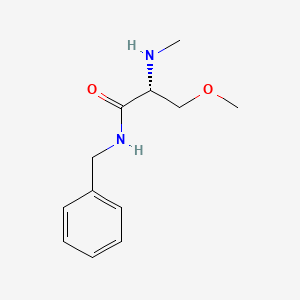
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer indicates the specific spatial configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of an amine with a benzyl halide, followed by the introduction of a methoxy group through methylation. The final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amide functionality.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anticonvulsant properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Benzyl-3-methoxy-2-(methylamino)propanamide: The non-chiral version of the compound.
N-Benzyl-3-methoxy-2-(ethylamino)propanamide: Similar structure but with an ethyl group instead of a methyl group.
N-Benzyl-3-methoxy-2-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific spatial arrangement of the ®-enantiomer can lead to higher selectivity and potency in its interactions with biological targets.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
SUHGGMHRTWGGQL-LLVKDONJSA-N |
異性体SMILES |
CN[C@H](COC)C(=O)NCC1=CC=CC=C1 |
正規SMILES |
CNC(COC)C(=O)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


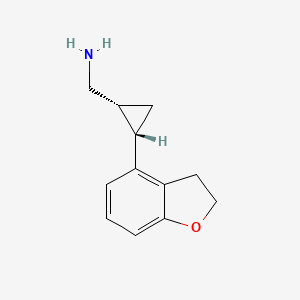


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
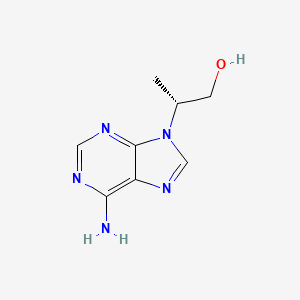
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)

